molecular formula C5H8Cl2FN3 B2400915 (2-Fluoropyridin-3-yl)hydrazine;dihydrochloride CAS No. 2361644-29-1

(2-Fluoropyridin-3-yl)hydrazine;dihydrochloride

Cat. No.: B2400915
CAS No.: 2361644-29-1
M. Wt: 200.04
InChI Key: ILNZOIXWBWAZFF-UHFFFAOYSA-N
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Description

(2-Fluoropyridin-3-yl)hydrazine dihydrochloride is a fluorinated hydrazine derivative with the molecular formula C₆H₇N₂F·HCl and a molecular weight of 162.59 g/mol . As a hydrochloride salt, it is typically a white crystalline solid, soluble in water, and utilized in pharmaceutical synthesis and organic chemistry research. The fluorine substituent at the 2-position of the pyridine ring introduces electron-withdrawing effects, which may enhance stability and influence reactivity compared to non-fluorinated analogs .

Properties

IUPAC Name

(2-fluoropyridin-3-yl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3.2ClH/c6-5-4(9-7)2-1-3-8-5;;/h1-3,9H,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNZOIXWBWAZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2-Fluoropyridin-3-yl)hydrazine;dihydrochloride involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with hydrazine to yield (2-Fluoropyridin-3-yl)hydrazine, which is subsequently converted to its dihydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

(2-Fluoropyridin-3-yl)hydrazine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Fluoro-3-hydrazinopyridine is an organic compound with a hydrazine functional group attached to a pyridine ring substituted with a fluorine atom. It is significant in medicinal chemistry and organic synthesis because of its reactivity and applications in drug development and material science.

Synthesis
2-Fluoro-3-hydrazinopyridine can be synthesized from precursors, such as through the reaction of 2,3-difluoropyridine with tert-butoxycarbonyl hydrazide in the presence of potassium carbonate and a catalyst. This synthesis method improves safety by avoiding the use of hydrazine hydrate.

Classification
2-Fluoro-3-hydrazinopyridine is a pyridine derivative and a hydrazine derivative because of the hydrazine moiety (-NH-NH2) attached to the pyridine ring.

Reactivity
The chemical reactivity of 2-Fluoro-3-hydrazinopyridine involves nucleophilic attack by the nitrogen atoms of the hydrazine group on electrophilic centers in other molecules. Kinetic studies suggest these reactions proceed via concerted mechanisms, influenced by solvent effects and temperature, which can optimize yields and selectivity. Spectroscopic techniques like NMR and IR spectroscopy are used to confirm its structure through characteristic peaks corresponding to functional groups present.

Applications

2-Fluoro-3-hydrazinopyridine is a building block in organic synthesis. Some applications include:

  • pharmaceuticals
  • agrochemicals
  • pyrazoles synthesis

Use in Pyrazole Synthesis

Mechanism of Action

The mechanism of action of (2-Fluoropyridin-3-yl)hydrazine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong interactions with these targets, leading to its biological effects. The specific pathways involved depend on the particular application and target .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparative Physical Properties of Hydrazine Dihydrochloride Derivatives

Compound Molecular Formula Melting Point (°C) Solubility Stability Notes
(2-Fluoropyridin-3-yl)hydrazine dihydrochloride C₆H₇N₂F·HCl Not reported Water-soluble Moderate stability (inferred)
Diphenyl-dibenzylhydrazine dihydrochloride C₁₃H₁₁NPh₂NPh₂C₇H₇·2HCl 215.5 Not specified Low stability (weak N–N bonds)
1,2-Dimethylhydrazine dihydrochloride C₂H₈N₂·2HCl Not reported Water-soluble High stability but carcinogenic
(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride C₆H₉N₃O·2HCl Not reported Water-soluble Moderate stability (inferred)

Key Observations :

  • Stability : The fluorinated derivative likely exhibits higher stability than diphenyl-dibenzylhydrazine dihydrochloride, which decomposes due to weak pentavalent nitrogen bonds . Fluorine’s electronegativity may strengthen the N–N bond and reduce susceptibility to hydrolysis.
  • Solubility : All listed derivatives are water-soluble, making them suitable for aqueous reactions.

Key Observations :

  • Cyclization Efficiency: The fluorinated derivative reacts with chromones to form trifluoromethylpyrazoles under reflux in ethanol, demonstrating regioselectivity influenced by the fluorine substituent . In contrast, methoxy-substituted analogs (e.g., 6-methoxy derivative) may exhibit altered reaction kinetics due to electronic effects .

Biological Activity

(2-Fluoropyridin-3-yl)hydrazine;dihydrochloride, a compound classified under hydrazines, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorinated pyridine ring and a hydrazine moiety. Its chemical structure can be represented as follows:

C6H7Cl2FN4\text{C}_6\text{H}_7\text{Cl}_2\text{F}\text{N}_4

This structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound acts as an inhibitor of kinases, which are crucial for cell signaling and proliferation. By binding to the active sites of these enzymes, it can impede their activity, potentially leading to reduced tumor growth in cancer models .
  • Reactive Oxygen Species (ROS) Generation : Like many hydrazine derivatives, this compound may induce oxidative stress by generating ROS during its metabolic processes. This can lead to apoptosis in cancer cells, enhancing its anticancer properties .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancers. The compound's effectiveness is often linked to its ability to induce apoptosis and disrupt cell cycle progression .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. Studies suggest that it may inhibit bacterial growth by disrupting cellular processes or by inducing oxidative damage within microbial cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Inhibition of Kinases : A study published in the Journal of Medicinal Chemistry reported that derivatives of hydrazines, including this compound, showed promising results as kinase inhibitors, with IC50 values indicating potent activity against specific targets .
  • Antitumor Efficacy : In vivo experiments demonstrated that administration of this compound led to significant tumor regression in murine models, with mechanisms involving both direct cytotoxic effects on tumor cells and modulation of immune responses .
  • Safety Profile : Toxicological assessments have shown that while the compound exhibits biological activity, it also poses certain risks associated with hydrazine derivatives, necessitating careful evaluation in clinical settings .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Notes
(2-Fluoropyridin-3-yl)hydrazineAnticancer15Effective against breast cancer cells
4-(1H-pyrrol-2-yl)-1,3-thiazol-2-amineAntimicrobial20Displays broad-spectrum activity
Pyrazolo-pyridone derivativesEnzyme inhibition10Stronger kinase inhibition

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